N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide
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Overview
Description
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide: is a chemical compound with the molecular formula C22H22NO2P and a molecular weight of 363.39 g/mol . This compound is known for its application in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a versatile reagent used in various chemical reactions, including the Wittig reaction, which is essential for the synthesis of alkenes .
Mechanism of Action
Target of Action
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is primarily used as a reactant in the synthesis of electron-deficient alkenes . It interacts with N-sulfonyl imines, which are its primary targets .
Mode of Action
The compound acts through a process known as stereoselective olefination . This process involves the addition of a phosphorus ylide, such as this compound, to a carbonyl compound to form an alkene .
Biochemical Pathways
The compound is involved in the phosphine-catalyzed asymmetric addition reactions and cysteine-catalyzed enantioselective intramolecular Rauhut-Currier reaction . These reactions are part of the broader biochemical pathways that lead to the synthesis of electron-deficient alkenes .
Result of Action
The primary result of the action of this compound is the synthesis of electron-deficient alkenes . These alkenes have various applications, including the synthesis of aigialomycin D, a protein kinase inhibitor and a potential anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide typically involves the reaction of N-methoxy-N-methylacetamide with triphenylphosphine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction scheme is as follows:
N-methoxy-N-methylacetamide+triphenylphosphine→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Activated manganese dioxide is commonly used as the oxidizing agent.
Substitution: Organolithium or organomagnesium reagents are used under anhydrous conditions to prevent hydrolysis.
Major Products:
Oxidation: α,β-unsaturated Weinreb amides.
Substitution: Various acylated products depending on the organometallic reagent used.
Scientific Research Applications
Chemistry:
Synthesis of Electron-Deficient Alkenes: Used in the stereoselective olefination of N-sulfonyl imines.
Asymmetric Addition Reactions: Acts as a catalyst in phosphine-catalyzed asymmetric addition reactions.
Biology and Medicine:
Protein Kinase Inhibitor Synthesis: Utilized in the synthesis of aigialomycin D, a potential anticancer agent.
Industry:
Comparison with Similar Compounds
- Methyl (triphenylphosphoranylidene)acetate
- (Carbethoxymethylene)triphenylphosphorane
- 1-(Triphenylphosphoranylidene)-2-propanone
Uniqueness: N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is unique due to its methoxy and methyl substituents, which enhance its reactivity and selectivity in various chemical reactions. Its ability to act as both an acylating agent and a Wittig reagent makes it a valuable tool in organic synthesis .
Properties
IUPAC Name |
N-methoxy-N-methyl-2-(triphenyl-λ5-phosphanylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22NO2P/c1-23(25-2)22(24)18-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBLSOOPDBHHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129986-67-0 |
Source
|
Record name | N-Methoxy-N-methyl(triphenylphosphoranylidene)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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